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molecular formula C14H17ClO2 B8359551 Methyl 2-(4-chlorophenyl)-2-cyclopentylacetate

Methyl 2-(4-chlorophenyl)-2-cyclopentylacetate

Cat. No. B8359551
M. Wt: 252.73 g/mol
InChI Key: YLXUMTWZCCMYGE-UHFFFAOYSA-N
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Patent
US09018258B2

Procedure details

A suspension of 3.65 g (32.5 mmol) of potassium tert-butoxide in 65 ml of abs. DMF was cooled to 0° C., and a solution of 5.0 g (27.08 mmol) of methyl 4-chlorophenylacetate in about 2 ml of abs. DMF was added dropwise. The mixture was stirred at 0° C. for 30 min, and 4.84 g (32.5 mmol) of cyclopentyl bromide were then slowly added dropwise. The reaction mixture was stirred at 0° C. for 1 h and then added to water and extracted with ethyl acetate. The organic phase was dried over sodium sulphate and concentrated under reduced pressure, and the residue was dried under high vacuum. The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 100:1). This gave 6.28 g of the target compound (91.8% of theory).
Quantity
3.65 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
4.84 g
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].CN(C=O)C.[Cl:12][C:13]1[CH:18]=[CH:17][C:16]([CH2:19][C:20]([O:22][CH3:23])=[O:21])=[CH:15][CH:14]=1.[CH:24]1(Br)[CH2:28][CH2:27][CH2:26][CH2:25]1>O>[CH3:23][O:22][C:20](=[O:21])[CH:19]([C:16]1[CH:15]=[CH:14][C:13]([Cl:12])=[CH:18][CH:17]=1)[CH:24]1[CH2:28][CH2:27][CH2:26][CH2:25]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.65 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CC(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
4.84 g
Type
reactant
Smiles
C1(CCCC1)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 0° C. for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was dried under high vacuum
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (mobile phase cyclohexane/ethyl acetate 100:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
COC(C(C1CCCC1)C1=CC=C(C=C1)Cl)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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